molecular formula C13H15NO2S B272904 N-isopropyl-1-naphthalenesulfonamide

N-isopropyl-1-naphthalenesulfonamide

Cat. No.: B272904
M. Wt: 249.33 g/mol
InChI Key: NUGKVTUTDNLGOA-UHFFFAOYSA-N
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Description

N-Isopropyl-1-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at the 1-position and an isopropylamine moiety. While the provided evidence primarily references N-isopropyl-4-propoxy-1-naphthalenesulfonamide (CAS: 886123-50-8, molecular formula: C₁₆H₂₁NO₃S, molecular weight: 307.41) , this compound differs from the queried molecule due to the presence of a 4-propoxy substituent. This discrepancy highlights the importance of positional isomerism in sulfonamide chemistry, as substituent placement significantly impacts physicochemical and biological properties.

Properties

IUPAC Name

N-propan-2-ylnaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-10(2)14-17(15,16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGKVTUTDNLGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Nitro-N-isopropyloxinidole

Below is a systematic comparison based on structural features, molecular properties, and inferred applications:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
N-Isopropyl-4-propoxy-1-naphthalenesulfonamide C₁₆H₂₁NO₃S 307.41 1-sulfonamide, 4-propoxy, isopropyl Pharmaceutical intermediates
2-Amino-4-chloro-N-(2-methoxyethyl)benzamide C₁₁H₁₅ClN₂O₂ 242.70 2-amino, 4-chloro, methoxyethylamide Antimicrobial agents (inferred)
5-Nitro-N-isopropyloxinidole C₁₁H₁₃N₃O₃ 259.24 5-nitro, oxindole, isopropyl Kinase inhibitors (inferred)

Functional Group Impact on Properties

  • The sulfonamide moiety may confer acidity (pKa ~10–12), influencing solubility and binding interactions.
  • 2-Amino-4-chloro-N-(2-methoxyethyl)benzamide: The chloro and amino groups introduce polarity and hydrogen-bonding capacity, which could enhance target specificity in antimicrobial applications. The methoxyethylamide side chain may reduce metabolic instability.
  • The isopropyl group may sterically hinder undesired interactions.

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